N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, an oxadiazole ring, and a dimethoxyphenyl group, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This is followed by the introduction of the oxadiazole ring and the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: Its unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-N-phenylamine
- N-[4-(3,4-dimethoxyphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide
Uniqueness
What sets N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O5/c1-11-13-6-4-5-7-14(13)27-18(11)20(24)21-19-17(22-28-23-19)12-8-9-15(25-2)16(10-12)26-3/h4-10H,1-3H3,(H,21,23,24) |
InChI Key |
LTIJZIMOROXSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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